molecular formula C10H15BN2O2 B1393547 6-(Piperidin-1-yl)pyridin-3-ylboronic acid CAS No. 1002129-33-0

6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Cat. No. B1393547
M. Wt: 206.05 g/mol
InChI Key: FPXBTJSTSXJJBK-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)pyridin-3-ylboronic acid (6PPBA) is a boronic acid derivative that has been extensively studied in the past few decades. It has a wide range of applications in medicinal chemistry, chemical synthesis, and biochemistry. 6PPBA has been used as a key intermediate in the synthesis of various pharmaceuticals, and it has also been used as a catalyst in a variety of reactions. In addition, 6PPBA has been used as a reagent in the synthesis of a variety of biologically active compounds, such as peptides, proteins, and nucleic acids. 6PPBA has also been used in the study of enzyme catalysis and as a ligand for metal complexes.

Scientific Research Applications

Cancer Treatment Research

6-(Piperidin-1-yl)pyridin-3-ylboronic acid and its derivatives have been investigated in cancer treatment. For instance, compounds structurally related to this chemical have shown potential in inhibiting Aurora A kinase, an enzyme implicated in cancer progression. This suggests the potential utility of similar compounds in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Structure Analysis

Research into the synthesis and structural characteristics of compounds similar to 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, such as N-1-methyl-6-(pyridin-3-yl)piperidine, has been conducted. This includes exploring their spectral characteristics and confirming their structures through various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Corrosion Inhibition Studies

Compounds like 6-(Piperidin-1-yl)pyridin-3-ylboronic acid have been studied for their corrosion inhibition properties. Piperidine derivatives have been examined for their effectiveness in protecting metals like iron from corrosion, which is significant for industrial applications (Kaya et al., 2016).

Exploration of Biologically Active Substances

Research has also explored the synthesis of new derivatives of amino acids modified with pyridin-2-yl substituent, which includes structures similar to 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. These compounds are of interest due to their potential biological activities, including their roles as neurotransmitters and in the treatment of various disorders (Shilin et al., 2019).

Investigation of Optical Properties

Studies have been conducted to understand the structure-dependent and environment-responsive optical properties of compounds with structures similar to 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. These studies are important for developing new materials with specific optical characteristics, useful in various technological applications (Palion-Gazda et al., 2019).

properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXBTJSTSXJJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675126
Record name [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Piperidin-1-yl)pyridin-3-ylboronic acid

CAS RN

1002129-33-0
Record name [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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